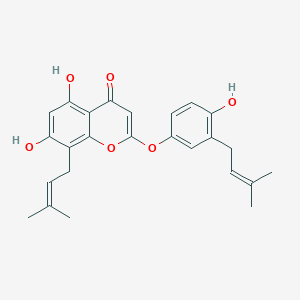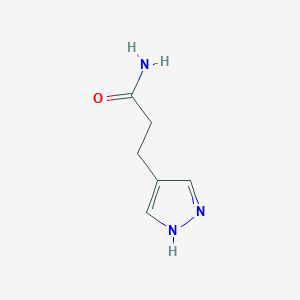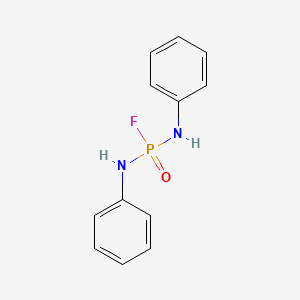
Leptinidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptinidine is a steroidal alkaloid found in certain species of the Solanaceae family, particularly in wild potato species such as Solanum chacoense . It is known for its role in providing resistance to pests like the Colorado potato beetle (Leptinotarsa decemlineata) . This compound is structurally similar to solanidine but differs by an additional hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptinidine is typically synthesized through the biosynthetic pathways in plants. The synthesis involves the conversion of solanidine to this compound through hydroxylation
Industrial Production Methods
Industrial production of this compound is not common due to its natural occurrence in plants. extraction from plant sources involves harvesting the leaves and tubers of Solanum chacoense, followed by lyophilization and extraction using solvents like methanol . The extracted compounds are then purified using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
Leptinidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound back to solanidine.
Substitution: Various substitution reactions can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Solvents: Methanol, ethanol, and water are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .
Scientific Research Applications
Leptinidine has several scientific research applications:
Chemistry: Used as a model compound to study steroidal alkaloid biosynthesis and chemical properties.
Biology: Studied for its role in plant defense mechanisms against pests.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive steroidal alkaloids.
Industry: Used in agricultural research to develop pest-resistant crop varieties
Mechanism of Action
Leptinidine exerts its effects primarily through its interaction with the nervous system of pests. It disrupts the normal functioning of the nervous system, leading to paralysis and death of the pests . The molecular targets include acetylcholinesterase enzymes, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Leptinidine is unique due to its specific hydroxylation pattern. Similar compounds include:
Solanidine: The precursor to this compound, lacking the additional hydroxyl group.
Acetyl-leptinidine: A derivative with an acetyl group attached.
Tomatidenol: Another steroidal alkaloid with a different hydroxylation pattern
This compound’s uniqueness lies in its specific hydroxylation, which imparts distinct biological properties and pest resistance capabilities .
Properties
CAS No. |
24884-17-1 |
|---|---|
Molecular Formula |
C27H43NO2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2S,7S,10R,11S,14S,15R,16S,17S,18S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,18-diol |
InChI |
InChI=1S/C27H43NO2/c1-15-11-23(30)25-16(2)24-22(28(25)14-15)13-21-19-6-5-17-12-18(29)7-9-26(17,3)20(19)8-10-27(21,24)4/h5,15-16,18-25,29-30H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
RFIYLZGMGGONQR-QFJXAUAASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)O |
Canonical SMILES |
CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)


![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)




-pyridinyl)-methanone](/img/structure/B13426626.png)
